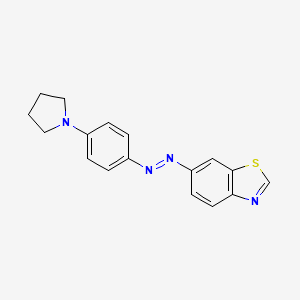
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole is a complex organic compound that belongs to the class of azo compounds and benzothiazoles. It is characterized by the presence of a pyrrolidinyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety through an azo linkage. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole typically involves the diazo-coupling reaction between 4-(1-pyrrolidinyl)aniline and benzothiazole-2-diazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction conditions usually include maintaining a low temperature to stabilize the diazonium intermediate and prevent its decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and are carried out in polar solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, leading to antibacterial effects. It also interacts with cellular pathways involved in inflammation and pain, contributing to its therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the azo and pyrrolidinyl groups.
4-(1-Pyrrolidinyl)aniline: Contains the pyrrolidinyl group but lacks the benzothiazole moiety.
Azo Compounds: General class of compounds with an azo linkage but different substituents.
Uniqueness
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole is unique due to the combination of the benzothiazole ring, azo linkage, and pyrrolidinyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
84713-37-1 |
|---|---|
Molecular Formula |
C17H16N4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H16N4S/c1-2-10-21(9-1)15-6-3-13(4-7-15)19-20-14-5-8-16-17(11-14)22-12-18-16/h3-8,11-12H,1-2,9-10H2 |
InChI Key |
INMSFRDSKKWMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















